3'-Fluoro-3'-deoxyadenosine

Description

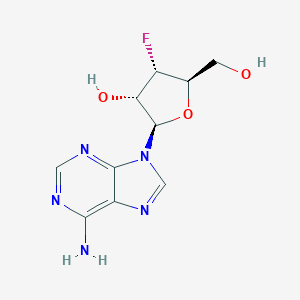

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O3/c11-5-4(1-17)19-10(7(5)18)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDAWXDDXYQEJJ-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226033 | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75059-22-2 | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075059222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Fluoro-3'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Fluoro-3'-deoxyadenosine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analog that has garnered significant attention for its potent broad-spectrum antiviral and antitumor activities. The strategic substitution of a fluorine atom for the hydroxyl group at the 3' position of the ribose sugar imparts unique chemical and biological properties to the molecule. This technical guide provides an in-depth overview of the chemical properties, synthesis, mechanism of action, and biological activity of this compound, supported by experimental data and protocols.

Chemical and Physical Properties

This compound is a white to off-white powder. Its core structure consists of an adenine base linked to a 3'-fluorinated deoxyribose sugar. The high electronegativity of the fluorine atom significantly influences the electronic and conformational properties of the nucleoside.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(hydroxymethyl)oxolan-3-ol | [2] |

| Molecular Formula | C₁₀H₁₂FN₅O₃ | [2][3][4][5][6] |

| Molecular Weight | 269.23 g/mol | [2][4] |

| CAS Number | 75059-22-2 | [2][5] |

| Melting Point | 211-212 °C | [5] |

| Appearance | Powder or liquid | [5] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL), 40% PEG300, 5% Tween-80, and 45% Saline (≥ 2.5 mg/mL), 20% SBE-β-CD in Saline (≥ 2.5 mg/mL), and Corn Oil (≥ 2.5 mg/mL) | [7] |

| Storage | Store at <-15°C | [4] |

| SMILES | C1=NC(=C2C(=N1)N(C=N2)[C@H]3--INVALID-LINK--CO)F">C@@HO)N | [2][4] |

| InChIKey | QCDAWXDDXYQEJJ-QYYRPYCUSA-N | [2] |

Synthesis

The synthesis of this compound typically starts from adenosine. A common synthetic route involves a double inversion at the 3'-position to ensure the correct stereochemistry.[8][9] The key step is the introduction of the fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).[8][9][10]

Experimental Protocol: Synthesis of this compound (General Overview)

A representative synthesis involves the following key transformations[8][9][10]:

-

Protection of Adenosine: The 2' and 5' hydroxyl groups of adenosine are protected, often with trityl or silyl groups, to ensure selective reaction at the 3' position.

-

Inversion of Configuration at C-3': The 3'-hydroxyl group is activated, for instance by converting it to a triflate. This is followed by nucleophilic displacement with sodium acetate to invert the stereochemistry, yielding a xylo-configured intermediate.

-

Deprotection and Fluorination: The protecting groups are selectively removed, and the resulting hydroxyl group is then treated with DAST to introduce the fluorine atom with the desired stereochemistry.

-

Final Deprotection: All remaining protecting groups are removed to yield the final product, this compound.

Caption: Synthetic workflow for this compound.

Mechanism of Action

As a nucleoside analog, this compound exerts its biological effects primarily by interfering with nucleic acid synthesis.[7] Once inside the cell, it is believed to be phosphorylated to its triphosphate form by host cell kinases. This triphosphate analog can then be incorporated into growing viral RNA or DNA chains by viral polymerases. The absence of a 3'-hydroxyl group, replaced by the fluorine atom, prevents the formation of the subsequent phosphodiester bond, leading to chain termination and inhibition of viral replication.[4]

Caption: Intracellular activation and mechanism of action.

Biological Activity

This compound exhibits a broad spectrum of antiviral activity against both RNA and DNA viruses.[10] It has shown particular potency against flaviviruses.[11][12] Additionally, it possesses antitumor properties.[7]

Table 2: In Vitro Antiviral Activity of this compound

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Source(s) |

| Tick-borne Encephalitis Virus (TBEV) - Hypr strain | PS | 2.2 ± 0.6 | > 25 | > 11.4 | [11] |

| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl strain | PS | 1.6 ± 0.3 | > 25 | > 15.6 | [11] |

| Tick-borne Encephalitis Virus (TBEV) - Hypr strain | HBCA | 3.1 ± 1.1 | > 25 | > 8.1 | [11] |

| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl strain | HBCA | 4.5 ± 1.5 | > 25 | > 5.6 | [11] |

| Zika Virus (ZIKV) - MR-766 strain | PS | 1.1 ± 0.1 | > 25 | > 22.7 | [11] |

| Zika Virus (ZIKV) - Paraiba_01 strain | PS | 1.2 ± 0.2 | > 25 | > 20.8 | [11] |

| Zika Virus (ZIKV) - MR-766 strain | HBCA | 4.7 ± 1.3 | > 25 | > 5.3 | [11] |

| Zika Virus (ZIKV) - Paraiba_01 strain | HBCA | 4.5 ± 1.4 | > 25 | > 5.6 | [11] |

| West Nile Virus (WNV) - Eg-101 strain | PS | 3.7 ± 1.2 | > 25 | > 6.8 | [11] |

| West Nile Virus (WNV) - 13-104 strain | PS | 4.7 ± 1.5 | > 25 | > 5.3 | [11] |

| West Nile Virus (WNV) - Eg-101 strain | HBCA | 4.3 ± 0.3 | > 25 | > 5.8 | [11] |

| West Nile Virus (WNV) - 13-104 strain | HBCA | 4.3 ± 0.6 | > 25 | > 5.8 | [11] |

PS: Porcine kidney stable cells; HBCA: Human brain capillary endothelial cells

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The antiviral activity of this compound is commonly determined using a plaque reduction assay.[12]

-

Cell Seeding: Plate susceptible cells (e.g., PS or HBCA cells) in multi-well plates and grow to confluence.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).

-

Incubation: After a short adsorption period, remove the virus inoculum and overlay the cells with a medium containing the compound and a solidifying agent (e.g., carboxymethyl cellulose).

-

Plaque Visualization: Incubate the plates for several days to allow for plaque formation. Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that reduces the number of plaques by 50% compared to untreated controls.

Caption: Workflow for the plaque reduction assay.

In Vivo Activity

In vivo studies in mouse models have demonstrated the efficacy of this compound against flavivirus infections.[11] For instance, in a lethal West Nile Virus infection model, treatment with this compound significantly increased survival rates.[11]

Experimental Protocol: In Vivo Antiviral Efficacy in a Mouse Model

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c).

-

Infection: Infect the mice with a lethal dose of the virus (e.g., WNV).

-

Treatment: Administer this compound or a vehicle control (e.g., phosphate-buffered saline) via a specified route (e.g., intraperitoneally) at a defined dose and schedule.

-

Monitoring: Monitor the mice daily for survival, weight loss, and clinical signs of disease.

-

Data Analysis: Compare the survival curves and other relevant parameters between the treated and control groups.

Cytotoxicity

This compound has shown low cytotoxicity at its effective antiviral concentrations.[1][12] However, at higher concentrations (>12.5 µM), it can exhibit cytostatic effects, leading to the suppression of cell proliferation.[1][12]

Experimental Protocol: Cytotoxicity Assay (Lactate Dehydrogenase Release)

-

Cell Treatment: Treat cells with a range of concentrations of this compound for a specified duration.

-

LDH Measurement: Measure the amount of lactate dehydrogenase (LDH) released into the cell culture medium, which is an indicator of cell membrane damage.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that causes 50% cell death.

Conclusion

This compound is a promising nucleoside analog with potent and broad-spectrum antiviral activity. Its mechanism of action, involving the termination of viral nucleic acid synthesis, makes it an attractive candidate for further drug development. The favorable in vitro and in vivo efficacy, coupled with a manageable cytotoxicity profile, underscores its potential as a therapeutic agent for various viral infections. Further research is warranted to fully elucidate its clinical potential and to optimize its therapeutic application.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 3'-Deoxy-3'-fluoroadenosine | 75059-22-2 | ND15616 [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. 3'-Deoxy-3'-fluoroadenosine - Immunomart [immunomart.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

3'-Fluoro-3'-deoxyadenosine: A Technical Guide to Synthesis, Characterization, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3'-Fluoro-3'-deoxyadenosine, a potent nucleoside analog with broad-spectrum antiviral activity. This document details its synthesis, characterization, and mechanism of action, presenting quantitative data and experimental methodologies to support research and development efforts in the field of antiviral drug discovery.

Introduction

This compound is a synthetic purine nucleoside analog that has demonstrated significant inhibitory effects against a wide range of DNA and RNA viruses.[1] Its structural similarity to the natural nucleoside deoxyadenosine allows it to be recognized by viral polymerases. However, the substitution of the 3'-hydroxyl group with a fluorine atom acts as a chain terminator, halting viral replication. This guide delves into the key technical aspects of this promising antiviral compound.

Synthesis of this compound

The synthesis of this compound has been reported through several routes, most notably starting from adenosine or its derivatives. A common strategy involves the stereoselective introduction of the fluorine atom at the 3' position of the ribose sugar.

Generalized Synthetic Pathway

A prevalent method for the synthesis of this compound involves a multi-step process commencing with a protected adenosine derivative. A key step is the fluorination of a precursor with a xylo-configuration at the 3' position using diethylaminosulfur trifluoride (DAST), followed by deprotection to yield the final product.[2]

Experimental Protocol (Generalized)

Step 1: Preparation of a Protected Xylo-Adenosine Intermediate Starting from adenosine, the 2', 3', and 5' hydroxyl groups and the N6-amino group are protected using appropriate protecting groups. The stereochemistry at the 3' position is then inverted to a xylo-configuration.

Step 2: Fluorination The protected xylo-adenosine intermediate is dissolved in an appropriate anhydrous solvent and reacted with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), at a controlled temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

Step 3: Deprotection Upon completion of the fluorination reaction, the protecting groups are removed using standard deprotection protocols to yield the crude this compound.

Step 4: Purification The crude product is purified using chromatographic techniques, such as silica gel column chromatography or high-performance liquid chromatography (HPLC), to obtain the final product of high purity.

Characterization of this compound

The structural confirmation and purity assessment of synthesized this compound are crucial. Standard analytical techniques are employed for its characterization.

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are used to confirm the chemical structure, including the presence and position of the fluorine atom and the stereochemistry of the ribose ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

Specific 1H, 13C, 19F NMR, and HRMS data for this compound are not consistently reported in publicly available literature.

Antiviral Activity and Cytotoxicity

This compound has demonstrated potent antiviral activity against a diverse range of viruses. The tables below summarize the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values.

Antiviral Activity Data

| Virus Family | Virus | Cell Line | EC50 (µM) | Citation |

| Flaviviridae | Tick-borne encephalitis virus (TBEV) - Hypr | PS | 2.2 ± 0.6 | [1] |

| Tick-borne encephalitis virus (TBEV) - Neudoerfl | PS | 1.6 ± 0.3 | [1] | |

| Zika virus (ZIKV) - MR-766 | PS | 1.1 ± 0.1 | [1] | |

| Zika virus (ZIKV) - Paraiba_01 | PS | 1.1 ± 0.2 | [1] | |

| West Nile virus (WNV) - Eg-101 | PS | 3.7 ± 1.2 | [1] | |

| West Nile virus (WNV) - 13-104 | PS | 4.7 ± 1.5 | [1] | |

| Poxviridae | Vaccinia virus | - | Active | [2] |

| Picornaviridae | Poliovirus | - | Active | [2] |

| Coxsackie B virus | - | Active | [2] | |

| Togaviridae | Sindbis virus | - | Active | [2] |

| Semliki Forest virus | - | Active | [2] | |

| Reoviridae | Reovirus | - | Active | [2] |

Cytotoxicity Data

| Cell Line | CC50 (µM) | Citation |

| PS (Porcine Kidney Stable) | >25 | [1] |

| HBCA (Human Brain Capillary Endothelial) | >25 | [1] |

| Vero | - | [1] |

Mechanism of Antiviral Action

The antiviral mechanism of this compound involves its intracellular conversion to the active triphosphate form, which then interferes with viral RNA synthesis.

Signaling Pathway

Once inside the host cell, this compound is phosphorylated by host cell kinases to its active 5'-triphosphate form. This triphosphate analog is then recognized by the viral RNA-dependent RNA polymerase (RdRp) and incorporated into the growing viral RNA chain. The absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature chain termination and the inhibition of viral replication.[1]

Experimental Workflow for Antiviral Activity Assessment

A standardized workflow is essential for evaluating the antiviral efficacy of compounds like this compound.

The assessment typically involves infecting a suitable host cell line with the virus in the presence of varying concentrations of the test compound. The antiviral activity is then determined by measuring the inhibition of virus-induced cytopathic effects (CPE) or by quantifying the reduction in viral plaque formation. Concurrently, the cytotoxicity of the compound on the host cells is evaluated to determine its therapeutic index.[1]

Conclusion

This compound continues to be a compound of significant interest in antiviral research due to its broad-spectrum activity and well-defined mechanism of action. This technical guide provides a foundational understanding for researchers and drug development professionals, summarizing the available knowledge on its synthesis, characterization, and biological activity. Further research to develop more efficient and scalable synthetic routes and to fully elucidate its pharmacokinetic and pharmacodynamic properties is warranted to advance its potential as a therapeutic agent.

References

In-Depth Technical Guide: The Mechanism of Action of 3'-Fluoro-3'-deoxyadenosine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analog that has demonstrated significant potential as a broad-spectrum antiviral and anticancer agent. Its therapeutic effects stem from its ability to disrupt fundamental cellular processes, primarily nucleic acid synthesis, through its action as a chain terminator after intracellular phosphorylation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, metabolic activation, and the signaling pathways it modulates. The guide includes quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of its mechanisms of action to support further research and drug development efforts.

Core Mechanism of Action: A Dual Threat to Viruses and Cancer

This compound exerts its biological effects primarily by acting as a fraudulent nucleoside. Its structural similarity to deoxyadenosine allows it to be taken up by cells and enter into metabolic pathways intended for natural nucleosides. The key to its activity lies in the substitution of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom. This modification is the critical feature that underpins its ability to terminate the elongation of nucleic acid chains.

Antiviral Mechanism of Action: Terminating Viral Replication

The primary antiviral mechanism of this compound is the inhibition of viral RNA synthesis.[1] As a nucleoside analog, it must first be activated within the host cell through phosphorylation to its triphosphate form, this compound triphosphate (3'-F-dATP). This conversion is carried out by host cell kinases.

Once formed, 3'-F-dATP acts as a competitive inhibitor of viral RNA-dependent RNA polymerases (RdRps), essential enzymes for the replication of many RNA viruses.[1] The viral polymerase recognizes 3'-F-dATP as a substrate and incorporates it into the growing viral RNA strand. However, due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, the elongation of the RNA chain is halted. This chain termination effectively stops viral replication. The broad-spectrum antiviral activity is attributed to the low selectivity of its triphosphate form for viral RdRps over other polymerases, suggesting it can inhibit a wide range of viral polymerases.[1]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption: "Antiviral Mechanism of this compound."

Anticancer Mechanism of Action: Inducing Apoptosis

The anticancer properties of this compound are primarily attributed to its ability to inhibit DNA synthesis and induce programmed cell death (apoptosis) in malignant cells.[2] Similar to its antiviral action, the compound is phosphorylated to its triphosphate derivative within the cancer cells. This active form then interferes with DNA replication, leading to DNA damage and the activation of apoptotic pathways.

Two key pathways appear to be involved in its anticancer effects:

-

Direct Mitochondrial Damage: Deoxyadenosine analogs have been shown to directly damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[3] This triggers a caspase-dependent cascade that culminates in apoptosis.

-

Adenosine A3 Receptor (A3AR) Agonism: this compound may also act as an agonist for the A3 adenosine receptor, which is often overexpressed in tumor cells.[4] Activation of A3AR can modulate signaling pathways such as the Wnt/β-catenin and NF-κB pathways, ultimately leading to the suppression of cell cycle progression genes like cyclin D1 and c-myc, and promoting apoptosis.[4][5]

Quantitative Data

The efficacy of this compound has been quantified in numerous studies. The following tables summarize key antiviral and cytotoxicity data.

Table 1: Antiviral Activity of this compound

| Virus (Strain) | Cell Line | EC50 (µM) | Reference |

| Tick-borne Encephalitis Virus (Hypr) | PS | 2.2 ± 0.6 | [1] |

| Tick-borne Encephalitis Virus (Neudoerfl) | PS | 1.6 ± 0.3 | [1] |

| Tick-borne Encephalitis Virus (Hypr) | HBCA | 3.1 ± 1.1 | [1] |

| Tick-borne Encephalitis Virus (Neudoerfl) | HBCA | 4.5 ± 1.5 | [1] |

| Zika Virus (MR-766) | PS | 1.1 ± 0.1 | [1] |

| Zika Virus (Paraiba_01) | PS | 1.6 ± 0.2 | [1] |

| Zika Virus (MR-766) | HBCA | 4.7 ± 1.3 | [1] |

| Zika Virus (Paraiba_01) | HBCA | 4.5 ± 1.4 | [1] |

| West Nile Virus (Eg-101) | PS | 3.7 ± 1.2 | [1] |

| West Nile Virus (13-104) | PS | 4.7 ± 1.5 | [1] |

| West Nile Virus (Eg-101) | HBCA | 4.3 ± 0.3 | [1] |

| West Nile Virus (13-104) | HBCA | 4.3 ± 0.6 | [1] |

| Vaccinia Virus | - | Active | [6] |

| Poliovirus | - | Active | [6] |

| Coxsackie B Virus | - | Active | [6] |

| Sindbis Virus | - | Active | [6] |

| Semliki Forest Virus | - | Active | [6] |

| Reovirus | - | Active | [6] |

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Observation | Reference |

| PS | >25 | No substantial toxicity up to 25 µM | [1] |

| HBCA | >25 | Slightly cytotoxic at 25 µM | [1] |

| Various | - | Observable cytostatic effect at concentrations >12.5 µM | [7] |

CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in viral plaques.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero, PS) in 6- or 12-well plates

-

Virus stock of known titer

-

This compound stock solution

-

Cell culture medium (e.g., DMEM) with and without serum

-

Overlay medium (e.g., containing carboxymethylcellulose or agarose)

-

Fixative solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and incubate until they form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.

-

Virus-Compound Incubation: Mix a standardized amount of virus with each drug dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control and a cell-only control.

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.

-

Overlay: After the adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

-

Plaque Visualization:

-

Remove the overlay.

-

Fix the cells with the fixative solution for at least 30 minutes.

-

Stain the cell monolayer with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

-

Plaque Counting: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus control. The EC50 value is determined from the dose-response curve.

dot graph [rankdir="TB"] node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for Plaque Reduction Assay."

Cell Viability Assay (MTT/MTS)

These colorimetric assays are used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.

Materials:

-

Host cells seeded in 96-well plates

-

This compound stock solution

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include untreated cell controls.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan crystals.

-

MTS Assay: Add the combined MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined from the dose-response curve.

dot graph [rankdir="TB"] node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

} caption: "Workflow for MTT/MTS Cell Viability Assay."

Uridine and Thymidine Incorporation Assays

These assays measure the rate of RNA and DNA synthesis, respectively, by quantifying the incorporation of radiolabeled precursors.

Materials:

-

Cells in culture

-

This compound stock solution

-

[³H]-uridine and [³H]-thymidine

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time.

-

Radiolabeling: Add [³H]-uridine (for RNA synthesis) or [³H]-thymidine (for DNA synthesis) to the cell cultures and incubate for a short period (e.g., 1-2 hours).

-

Cell Lysis and Precipitation: Harvest the cells, lyse them, and precipitate the macromolecules (including DNA and RNA) using cold TCA.

-

Washing: Wash the precipitate to remove unincorporated radiolabel.

-

Quantification: Resuspend the precipitate in a suitable buffer and measure the radioactivity using a scintillation counter.

-

Data Analysis: Compare the amount of incorporated radiolabel in treated cells to that in untreated controls to determine the inhibition of RNA or DNA synthesis.

Conclusion

This compound is a promising therapeutic candidate with a well-defined dual mechanism of action against viral infections and cancer. Its ability to act as a chain terminator of nucleic acid synthesis after intracellular activation provides a robust foundation for its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid framework for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this potent nucleoside analog. Future research should focus on optimizing its selectivity and pharmacokinetic properties to enhance its clinical utility.

References

- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. canfite.com [canfite.com]

- 6. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Unveiling 3'-Fluoro-3'-deoxyadenosine: A Technical Guide to its Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoro-3'-deoxyadenosine, a synthetic purine nucleoside analog, has garnered significant interest in the scientific community for its potent broad-spectrum antiviral and potential anticancer activities. First synthesized in the late 1980s, this molecule has been the subject of numerous studies aimed at elucidating its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and biological characterization of this compound, with a focus on its antiviral and anticancer properties. Detailed experimental protocols for its synthesis and biological evaluation are presented, alongside a compilation of key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and experimental application.

Discovery and History

This compound was first synthesized in the late 1980s at the Rega Institute for Medical Research in Belgium.[1] Initial investigations revealed its potent antiviral activity against a wide array of viruses, including DNA viruses, single-stranded positive-sense RNA viruses, and double-stranded RNA viruses.[2] Subsequent research has expanded on these initial findings, demonstrating its efficacy against emerging and re-emerging viral threats.

Notably, recent studies have highlighted the activity of this compound against flaviviruses, a genus that includes significant human pathogens such as Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV).[1] Beyond its antiviral properties, this compound has also been investigated for its potential as an anticancer agent, particularly for the treatment of indolent lymphoid malignancies.

Chemical Synthesis

One of the initial synthetic routes to this compound involves the treatment of a 2',5'-di-O-tritylated nucleoside analogue with a xylo-configuration with diethylaminosulfur trifluoride (DAST), followed by a deprotection step.[2] An alternative approach starts from adenosine and proceeds via a double inversion mechanism, also utilizing DAST as the fluorinating agent.

Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on literature descriptions.

Materials:

-

Adenosine

-

Trityl chloride

-

Pyridine

-

Acetic anhydride

-

Methanesulfonyl chloride

-

Sodium benzoate

-

Diethylaminosulfur trifluoride (DAST)

-

Ammonia in methanol

-

Silica gel for column chromatography

-

Appropriate organic solvents (e.g., DMF, CH2Cl2, MeOH)

Procedure:

-

Protection of 5'- and N6- positions of Adenosine: React adenosine with trityl chloride in pyridine to protect the 5'-hydroxyl group. Subsequently, protect the N6-amino group with an appropriate protecting group (e.g., benzoyl).

-

Mesylation of 2'- and 3'-Hydroxyl Groups: Treat the protected adenosine with methanesulfonyl chloride in pyridine to convert the 2'- and 3'-hydroxyl groups into mesylates.

-

Epoxide Formation: React the dimesylated intermediate with a base (e.g., sodium methoxide) to induce the formation of a 2',3'-anhydrolyxo-nucleoside (epoxide).

-

Epoxide Opening and Fluorination: Open the epoxide ring with a fluoride source. A more direct fluorination can be achieved by treating a suitably protected xyloadenosine intermediate with DAST.

-

Deprotection: Remove all protecting groups to yield this compound. This typically involves treatment with ammoniacal methanol to remove acyl groups and acidic conditions to remove the trityl group.

-

Purification: Purify the final product using silica gel column chromatography.

Biological Activity and Mechanism of Action

Antiviral Activity

This compound exhibits a broad spectrum of antiviral activity. Its primary mechanism of action is believed to be the inhibition of viral RNA synthesis.[3] As a nucleoside analog, it is likely converted intracellularly to its triphosphate form, which can then be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the 3'-fluoro group prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination and the cessation of viral replication.

Quantitative Data: Antiviral Activity

| Virus | Cell Line | EC50 (µM) | Reference |

| Tick-borne Encephalitis Virus (TBEV) - Hypr | PS | 2.2 ± 0.6 | [1] |

| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl | PS | 1.6 ± 0.3 | [1] |

| Tick-borne Encephalitis Virus (TBEV) - Hypr | HBCA | 3.1 ± 1.1 | [1] |

| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl | HBCA | 4.5 ± 1.5 | [1] |

| Zika Virus (ZIKV) | PS | 1.1 ± 0.1 | [1] |

| West Nile Virus (WNV) | PS | 4.7 ± 1.5 | [1] |

Experimental Protocol: Plaque Reduction Assay

This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

Materials:

-

Susceptible host cell line (e.g., Vero cells)

-

Virus stock of known titer

-

This compound

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Overlay medium (e.g., containing carboxymethylcellulose or agarose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Seed the host cells in culture plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) in the presence of the different concentrations of the compound.

-

Incubation: Incubate the plates for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the virus-compound inoculum and overlay the cells with the overlay medium containing the corresponding concentrations of the compound.

-

Plaque Development: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days).

-

Staining: Fix the cells (e.g., with 10% formalin) and stain with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Anticancer Activity

The anticancer activity of this compound is primarily attributed to its ability to inhibit DNA synthesis and induce apoptosis. While the precise signaling pathways are still under investigation, it is hypothesized that, similar to its parent compound cordycepin (3'-deoxyadenosine), its effects may be mediated through the stimulation of adenosine A3 receptors. Activation of these receptors can trigger downstream signaling cascades that lead to programmed cell death. The induction of apoptosis likely involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Future Perspectives

This compound continues to be a molecule of significant interest for the development of novel therapeutics. Further research is warranted to fully elucidate its mechanisms of action against a broader range of viruses and cancer cell types. Preclinical and clinical studies will be crucial to evaluate its safety and efficacy in vivo. The development of more efficient and scalable synthetic routes will also be important for its potential translation into a therapeutic agent. The unique properties conferred by the fluorine substitution make this compound a promising lead compound in the ongoing search for effective treatments for viral infections and cancer.

References

A Comprehensive Technical Guide to 3'-Fluoro-3'-deoxyadenosine (CAS: 75059-22-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Fluoro-3'-deoxyadenosine is a synthetic purine nucleoside analog that has demonstrated significant potential as a broad-spectrum antiviral and antitumor agent. Its structural modification, the substitution of a hydroxyl group with a fluorine atom at the 3' position of the ribose sugar, confers unique biochemical properties that interfere with viral replication and cellular proliferation. This document provides an in-depth technical overview of this compound, consolidating key data on its chemical properties, synthesis, biological activity, and experimental protocols.

Chemical Properties

This compound is characterized by the following physicochemical properties:

| Property | Value |

| CAS Number | 75059-22-2 |

| Molecular Formula | C₁₀H₁₂FN₅O₃[1][2][3][4] |

| Molecular Weight | 269.23 g/mol [1][2][3] |

| Synonyms | 3'-Deoxy-3'-fluoroadenosine, 3'-F-dA, 3'-Fluoroadenosine[5] |

| Appearance | Powder or liquid[3] |

| Melting Point | 211-212 °C[3] |

| Storage | Store at < -15°C[1] |

Synthesis

The synthesis of this compound has been achieved through various routes, with a common strategy involving the fluorination of a suitably protected adenosine derivative. One prominent method starts from adenosine and utilizes a double inversion strategy to establish the correct stereochemistry at the 3' position.[6][7] A key fluorinating agent used in these syntheses is diethylaminosulfur trifluoride (DAST).[6][7][8]

A generalized synthetic approach involves the following key steps:

-

Protection: Protection of the 2' and 5' hydroxyl groups of adenosine.

-

Inversion of Stereochemistry: Inversion of the configuration at the C-3' position, often via triflate activation and nucleophilic displacement.[6]

-

Fluorination: Introduction of the fluorine atom at the 3' position with the correct stereochemistry using DAST.[6][8]

-

Deprotection: Removal of the protecting groups to yield the final product, this compound.[8]

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, primarily as an antiviral and potential antitumor agent.

Antiviral Activity

The compound has shown potent inhibitory effects against a wide range of viruses, including:

-

Single-Stranded (+) RNA Viruses: Picornaviruses (polio, Coxsackie B), Togaviruses (Sindbis, Semliki Forest), and Flaviviruses (Tick-borne encephalitis virus, Zika virus, West Nile virus).[7][8][9]

The antiviral mechanism is believed to involve the inhibition of viral nucleic acid synthesis. As a nucleoside analog, it can be metabolized within the cell to its triphosphate form, which can then act as a competitive inhibitor or a chain terminator for viral RNA-dependent RNA polymerases.[10] Its antiviral activity spectrum is distinct from adenosine analogues that inhibit S-adenosylhomocysteine hydrolase.[7][8]

The following table summarizes the in vitro antiviral efficacy of this compound against various flaviviruses.

| Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Tick-borne Encephalitis Virus (TBEV) - Hypr strain | PS | 2.2 ± 0.6 | > 25 | > 11.4 |

| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl strain | PS | 1.6 ± 0.3 | > 25 | > 15.6 |

| Tick-borne Encephalitis Virus (TBEV) - Hypr strain | HBCA | 3.1 ± 1.1 | > 25 | > 8.1 |

| Tick-borne Encephalitis Virus (TBEV) - Neudoerfl strain | HBCA | 4.5 ± 1.5 | > 25 | > 5.6 |

| Zika Virus (ZIKV) - FSS13025 strain | PS | 1.1 ± 0.1 | > 25 | > 22.7 |

| Zika Virus (ZIKV) - MR766 strain | PS | 1.2 ± 0.2 | > 25 | > 20.8 |

| Zika Virus (ZIKV) - FSS13025 strain | HBCA | 4.7 ± 1.3 | > 25 | > 5.3 |

| Zika Virus (ZIKV) - MR766 strain | HBCA | 4.5 ± 1.4 | > 25 | > 5.6 |

| West Nile Virus (WNV) - Eg-101 strain | PS | 3.7 ± 1.2 | > 25 | > 6.8 |

| West Nile Virus (WNV) - 13-104 strain | PS | 4.7 ± 1.5 | > 25 | > 5.3 |

| West Nile Virus (WNV) - Eg-101 strain | HBCA | 4.3 ± 0.3 | > 25 | > 5.8 |

| West Nile Virus (WNV) - 13-104 strain | HBCA | 4.3 ± 0.6 | > 25 | > 5.8 |

Data extracted from a study on emerging flaviviruses.[9][11]

In vivo studies have also demonstrated the efficacy of this compound. In a mouse model of West Nile Virus infection, treatment with the compound significantly reduced mortality.[12] It also proved effective in inhibiting tail lesion formation in mice inoculated with vaccinia virus.[7][8]

Antitumor Activity

As a purine nucleoside analog, this compound has been investigated for its antitumor properties.[2][13] The proposed anticancer mechanisms include the inhibition of DNA synthesis and the induction of apoptosis.[2][13] It is considered a potential therapeutic agent for indolent lymphoid malignancies.[2][13]

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound, based on published studies.

Antiviral Activity Assay (Plaque Reduction Assay)

This assay determines the concentration of an antiviral compound that inhibits virus-induced plaque formation by 50% (EC₅₀).

Methodology:

-

Cell Seeding: Plate a suitable host cell line (e.g., PS or HBCA cells) in 96-well plates and grow to confluency.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treatment (Optional): Pre-treat the cell monolayers with the compound dilutions for a specified period (e.g., 24 hours).[9][11]

-

Virus Infection: Infect the cells with the target virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells with the compound for a defined period (e.g., 48-72 hours).[9][11]

-

Plaque Visualization: Fix the cells and stain with a suitable dye (e.g., crystal violet or naphthalene black) to visualize and count the viral plaques.[9][11]

-

Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay measures the concentration of a compound that causes a 50% reduction in cell viability (CC₅₀).

Methodology:

-

Cell Seeding: Seed cells in 96-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a prolonged period (e.g., 96 hours).[9]

-

Viability Assessment: Measure cell viability using a standard method, such as the MTT assay, which measures mitochondrial activity, or by staining with a viability dye and microscopic analysis.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC₅₀ value from the dose-response curve.

It is important to note that this compound has been observed to have a cytostatic effect at concentrations above 12.5 µM, suppressing cell proliferation.[11][12]

Visualizations

Generalized Antiviral Mechanism of a Nucleoside Analog

Caption: Proposed antiviral mechanism of this compound.

Experimental Workflow for Antiviral Screening

Caption: A typical workflow for an in vitro antiviral screening assay.

References

- 1. 3'-Deoxy-3'-fluoroadenosine | 75059-22-2 | ND15616 [biosynth.com]

- 2. molnova.com:443 [molnova.com:443]

- 3. echemi.com [echemi.com]

- 4. nexconn.com [nexconn.com]

- 5. This compound | C10H12FN5O3 | CID 122619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antiviral activity evaluation of 3'-fluoro-3'-deoxyribonucleosides: broad-spectrum antiviral activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

The Double-Edged Sword: Unveiling the Biological Activity of 3'-Fluoro Substituted Nucleosides

A Technical Guide for Researchers and Drug Development Professionals

The introduction of a fluorine atom at the 3'-position of the nucleoside sugar moiety has profound effects on the compound's biological activity, often transforming it into a potent antiviral or anticancer agent. This strategic modification enhances metabolic stability and can dramatically alter the interaction with key cellular and viral enzymes. This in-depth technical guide provides a comprehensive overview of the biological activities of 3'-fluoro substituted nucleosides, focusing on their therapeutic potential. It summarizes key quantitative data, details essential experimental protocols, and visualizes the core mechanisms of action to support researchers, scientists, and drug development professionals in this dynamic field.

Core Mechanism of Action: A Tale of Two Steps

The biological activity of 3'-fluoro substituted nucleosides hinges on a two-step intracellular process: metabolic activation followed by enzymatic inhibition.

Metabolic Activation: Upon entering a cell, these nucleoside analogs are recognized by cellular kinases, which sequentially phosphorylate them to their active triphosphate form. This process is crucial, as the triphosphate is the species that interacts with the target enzymes.

Enzymatic Inhibition: The 3'-fluoro-nucleoside triphosphate then acts as a competitive inhibitor and a chain terminator for viral or cellular DNA and RNA polymerases. The presence of the electronegative fluorine atom at the 3'-position prevents the formation of the phosphodiester bond required for nucleic acid chain elongation, thereby halting replication.

Below is a generalized workflow illustrating the activation and inhibitory action of 3'-fluoro substituted nucleosides.

Antiviral Activity: A Broad Spectrum of Inhibition

3'-Fluoro substituted nucleosides have demonstrated significant efficacy against a wide range of viruses, primarily by targeting viral polymerases. The data presented below summarizes the in vitro antiviral activity of several key compounds.

Table 1: Antiviral Activity of 3'-Fluoro Substituted Nucleosides

| Compound | Virus | Cell Line | Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |

| 3'-Fluoro-3'-deoxyadenosine | Tick-borne encephalitis virus (TBEV, Hypr) | PS | 2.2 ± 0.6 µM | >25 µM | >11.4 |

| Tick-borne encephalitis virus (TBEV, Neudoerfl) | PS | 1.6 ± 0.3 µM | >25 µM | >15.6 | |

| Zika virus (ZIKV, MR-766) | PS | 1.1 ± 0.1 µM | >25 µM | >22.7 | |

| Zika virus (ZIKV, Paraiba_01) | PS | 1.6 ± 0.2 µM | >25 µM | >15.6 | |

| West Nile virus (WNV, Eg-101) | PS | 3.7 ± 1.2 µM | >25 µM | >6.8 | |

| Vaccinia virus | - | Active in vivo | - | - | |

| Poliovirus | - | Active | - | - | |

| Coxsackie B virus | - | Active | - | - | |

| Alovudine (3'-Fluoro-3'-deoxythymidine, FLT) | Human Immunodeficiency Virus (HIV-1) | H9 | - | - | - |

| HIV-1 (Wild-type) | PBMCs | IC₅₀: 0.0075 µM | - | - | |

| HIV-1 (Multidrug-resistant isolates) | PBMCs | IC₅₀: 0.0014 - 0.0168 µM | Similar to AZT | - | |

| 3'-Fluoro-2',3'-dideoxyuridine (FddU) | Human Immunodeficiency Virus (HIV-1) | MT-4 | Potent inhibitor | Relatively nontoxic | - |

| L-3'-Fluoro-2',3'-didehydro-2',3'-dideoxycytidine (L-3'-Fd4C) | Human Immunodeficiency Virus (HIV-1) | PBM cells | EC₅₀: 0.03 µM | - | - |

Anticancer Activity: Targeting Uncontrolled Proliferation

The mechanism of action of 3'-fluoro substituted nucleosides in cancer is analogous to their antiviral activity, involving the inhibition of cellular DNA polymerases and subsequent termination of DNA synthesis in rapidly dividing cancer cells.

Table 2: Anticancer Activity of 3'-Fluoro Substituted Nucleosides

| Compound | Cell Line | Cancer Type | Activity (IC₅₀) |

| 3'-Fluoro-purine nucleoside analogues | HCT116 | Colon Cancer | Sub- or low micromolar |

| 143B | Osteosarcoma | Sub- or low micromolar | |

| Clofarabine (2-chloro-2'-fluoro-arabino-adenosine) | Various | Hematologic malignancies | Clinically approved |

| Fludarabine (2-fluoro-arabino-adenosine) | Various | Hematologic malignancies | Clinically approved |

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for key assays used to evaluate the biological activity of 3'-fluoro substituted nucleosides.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antiviral Plaque Reduction Assay

This assay is the "gold standard" for quantifying the ability of an antiviral compound to inhibit the cytopathic effect of a virus.

Principle: The assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the antiviral compound.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of susceptible cells in 6- or 12-well plates.

-

Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix a standard amount of virus with each compound dilution and incubate for 1-2 hours at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value (the concentration of compound that reduces the number of plaques by 50%).

Viral Polymerase Inhibition Assay

This in vitro assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the activity of a purified viral polymerase.

Principle: The assay measures the incorporation of a labeled nucleotide into a nucleic acid template by the viral polymerase in the presence and absence of the inhibitor.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a DNA or RNA template-primer, the purified viral polymerase, and a mixture of deoxynucleotide triphosphates (dNTPs) or ribonucleotide triphosphates (rNTPs), one of which is labeled (e.g., with ³²P or a fluorescent tag).

-

Inhibitor Addition: Add varying concentrations of the 3'-fluoro-nucleoside triphosphate to the reaction mixtures.

-

Reaction Initiation and Incubation: Initiate the reaction by adding the polymerase or Mg²⁺ and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction (e.g., by adding EDTA).

-

Product Separation and Detection: Separate the labeled nucleic acid products from the unincorporated labeled nucleotides using methods like gel electrophoresis or filter binding assays.

-

Data Analysis: Quantify the amount of incorporated label in each reaction. Calculate the percentage of polymerase inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Conclusion

The strategic incorporation of a fluorine atom at the 3'-position of nucleosides has yielded a powerful class of antiviral and anticancer agents. Their mechanism of action, involving intracellular phosphorylation to the active triphosphate form and subsequent inhibition of polymerases, provides a clear rationale for their potent biological activity. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals. Further exploration of structure-activity relationships and the development of novel 3'-fluoro substituted nucleosides hold significant promise for addressing unmet medical needs in the treatment of viral infections and cancer.

3'-Fluoro-3'-deoxyadenosine: A Technical Guide to its Structure-Activity Relationship and Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-3'-deoxyadenosine (3'-F-dA) is a synthetic purine nucleoside analog that has demonstrated a broad spectrum of antiviral activity against a diverse range of DNA and RNA viruses.[1] Its unique structural modification, the substitution of the 3'-hydroxyl group on the ribose sugar with a fluorine atom, is key to its biological activity. This modification allows the molecule to act as a chain terminator of viral nucleic acid synthesis, a mechanism central to the action of many successful antiviral drugs. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3'-F-dA, detailing its antiviral efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Structure-Activity Relationship (SAR)

The antiviral potency of this compound is intrinsically linked to its chemical structure. The presence of the fluorine atom at the 3' position of the ribose moiety is the critical modification that confers its therapeutic properties.

The Role of the 3'-Fluorine Substitution

The substitution of the 3'-hydroxyl group with a fluorine atom has several significant consequences:

-

Chain Termination: The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the incoming nucleotide, thereby terminating the elongation of the nascent viral RNA or DNA chain. This is the primary mechanism of its antiviral action.

-

Increased Stability: The carbon-fluorine bond is stronger than a carbon-hydroxyl bond, which can increase the metabolic stability of the nucleoside analog.[2]

Comparative Analysis with Other 3'-Modified Analogs

Studies comparing 3'-F-dA with other 3'-substituted nucleosides have provided valuable insights into its SAR. For instance, in studies against Tick-borne encephalitis virus (TBEV), 3'-deoxy-3'-fluoroguanosine and 3'-deoxy-3'-fluorouridine were found to be significantly less effective than 3'-F-dA, highlighting the importance of the adenine base for potent antiviral activity against this particular virus.[3] This suggests that the viral polymerase has a specific recognition preference for the adenine nucleobase in this structural context.

Quantitative Antiviral Activity

The antiviral activity of this compound has been quantified against a variety of viruses using cell-based assays. The most common metrics are the 50% effective concentration (EC₅₀), which is the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The ratio of CC₅₀ to EC₅₀ is the selectivity index (SI), a measure of the drug's therapeutic window.

| Virus Family | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |

| Flaviviridae | Tick-borne encephalitis virus (TBEV) - Hypr | PS | 2.2 ± 0.6 | >25 | >11.4 | [3] |

| Tick-borne encephalitis virus (TBEV) - Neudoerfl | PS | 1.6 ± 0.3 | >25 | >15.6 | [3] | |

| Tick-borne encephalitis virus (TBEV) - Hypr | HBCA | 3.1 ± 1.1 | >25 | >8.1 | [3] | |

| Tick-borne encephalitis virus (TBEV) - Neudoerfl | HBCA | 4.5 ± 1.5 | >25 | >5.6 | [3] | |

| Zika virus (ZIKV) - MR-766 | PS | 1.1 ± 0.1 | >25 | >22.7 | [3] | |

| Zika virus (ZIKV) - Paraiba_01 | PS | 1.6 ± 0.2 | >25 | >15.6 | [3] | |

| Zika virus (ZIKV) - MR-766 | HBCA | 4.7 ± 1.3 | >25 | >5.3 | [3] | |

| Zika virus (ZIKV) - Paraiba_01 | HBCA | 4.5 ± 1.4 | >25 | >5.6 | [3] | |

| West Nile virus (WNV) - Eg-101 | PS | 3.7 ± 1.2 | >25 | >6.8 | [3] | |

| West Nile virus (WNV) - 13-104 | PS | 4.7 ± 1.5 | >25 | >5.3 | [3] | |

| West Nile virus (WNV) - Eg-101 | HBCA | 4.3 ± 0.3 | >25 | >5.8 | [3] | |

| West Nile virus (WNV) - 13-104 | HBCA | 4.3 ± 0.6 | >25 | >5.8 | [3] | |

| Banzi virus | Vero | 4.0 | 36 | 9 | [4] | |

| Togaviridae | Semliki Forest virus | Vero | 10.3 | 36 | 3.5 | [4] |

| Venezuelan equine encephalitis virus | Vero | 5.3 | 36 | 6.8 | [4] | |

| Arenaviridae | Lymphocytic choriomeningitis virus | Vero | 7.7 | 36 | 4.7 | [4] |

| Bunyaviridae | San Angelo virus | Vero | 1.6 | 36 | 22.5 | [4] |

| Orbivirus | Colorado tick fever virus | Vero | 0.6 | 36 | 60 | [4] |

| Poxviridae | Vaccinia virus | Not Specified | Active | Not Specified | Not Specified | [1] |

| Picornaviridae | Poliovirus | Not Specified | Active | Not Specified | Not Specified | [1] |

| Coxsackie B virus | Not Specified | Active | Not Specified | Not Specified | [1] | |

| Reoviridae | Reovirus | Not Specified | Active | Not Specified | Not Specified | [1] |

Note: "Active" indicates that the compound showed antiviral activity, but specific EC₅₀/IC₅₀ values were not provided in the cited literature. PS: Porcine kidney stable cells; HBCA: Human brain capillary endothelial cells.

Mechanism of Action

The antiviral activity of this compound is dependent on its intracellular conversion to the active triphosphate form. This process is carried out by host cell kinases.

Cellular Phosphorylation Cascade

Caption: Intracellular phosphorylation of this compound.

Once inside the cell, 3'-F-dA is sequentially phosphorylated by host cell kinases, such as adenosine kinase and deoxycytidine kinase, to its monophosphate, diphosphate, and finally, its active triphosphate form (3'-F-dATP).

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

The active 3'-F-dATP acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp).

Caption: Mechanism of viral RNA chain termination by 3'-F-dATP.

Upon incorporation of 3'-F-dATP into the nascent RNA strand, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to premature chain termination and the inhibition of viral replication.

Potential Off-Target Effects

While the primary mechanism of action is well-established, it is important to consider potential off-target effects. The close structural analog of 3'-F-dA, cordycepin (3'-deoxyadenosine), has been shown to interact with cellular signaling pathways, including the Wnt signaling pathway. Although there is currently no direct evidence that 3'-F-dA shares these off-target effects, this remains an area for further investigation.

Experimental Protocols

The evaluation of the antiviral activity and cytotoxicity of this compound relies on standardized in vitro assays.

Plaque Reduction Assay (for Flaviviruses and Vaccinia Virus)

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).

Materials:

-

Susceptible host cells (e.g., Vero, BS-C-1, or PS cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Virus stock of known titer

-

Serial dilutions of this compound

-

Overlay medium (e.g., medium containing methylcellulose or agarose)

-

Crystal violet staining solution

Procedure:

-

Seed host cells in multi-well plates and grow to confluence.

-

Prepare serial dilutions of 3'-F-dA in culture medium.

-

Pre-incubate the confluent cell monolayers with the different concentrations of the compound for a specified time (e.g., 24 hours).

-

Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

-

After an adsorption period (e.g., 1 hour), remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Stain the cells with crystal violet to visualize the plaques.

-

Count the number of plaques in each well and calculate the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

MTT Assay for Cytotoxicity (CC₅₀)

This colorimetric assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50%.

Materials:

-

Host cells used in the antiviral assay

-

Complete growth medium

-

Serial dilutions of this compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Add serial dilutions of 3'-F-dA to the wells.

-

Incubate the plate for the same duration as the antiviral assay.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the CC₅₀ value from the dose-response curve.

Conclusion

This compound is a potent antiviral nucleoside analog with a well-defined structure-activity relationship and a clear mechanism of action. Its broad-spectrum activity, particularly against emerging flaviviruses, makes it a valuable lead compound for further drug development. The detailed understanding of its mode of action and the availability of robust experimental protocols for its evaluation provide a solid foundation for future research aimed at optimizing its therapeutic potential and exploring its efficacy against a wider range of viral pathogens. Further investigation into its intracellular metabolism and potential off-target effects will be crucial in advancing this promising antiviral agent towards clinical applications.

References

- 1. Neutralization Assay Using a Modified Vaccinia Virus Ankara Vector Expressing the Green Fluorescent Protein Is a High-Throughput Method To Monitor the Humoral Immune Response against Vaccinia Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of deoxyadenosine and nucleoside analog phosphorylation by human placental adenosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deoxyadenosine reverses hydroxyurea inhibition of vaccinia virus growth - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of 3'-Fluoro-3'-deoxyadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-3'-deoxyadenosine is a synthetic nucleoside analog that has demonstrated significant potential as a broad-spectrum antiviral agent and shows promise in anti-cancer applications. Its structural similarity to endogenous nucleosides allows it to interfere with viral replication and cellular proliferation. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, detailing key experimental findings, methodologies, and mechanisms of action to support further research and development.

Quantitative In Vivo Efficacy Data

The in vivo antiviral activity of this compound has been evaluated in several mouse models, demonstrating notable efficacy against a range of viruses.

Antiviral Efficacy Against Poxviruses

| Virus | Animal Model | Treatment Regimen | Route of Administration | Efficacy | Reference |

| Vaccinia Virus | Mice | 50 mg/kg/day for 5 days | Intravenous | 25% reduction in tail lesions | [1] |

| Vaccinia Virus | Mice | 100 mg/kg/day for 5 days | Intravenous | 80% reduction in tail lesions | [1] |

| Vaccinia Virus | Mice | 200 mg/kg/day | Intravenous | Lethal | [1] |

Antiviral Efficacy Against Flaviviruses

| Virus | Animal Model | Treatment Regimen | Route of Administration | Efficacy | Reference |

| Tick-borne Encephalitis Virus (TBEV) | BALB/c Mice | 25 mg/kg, twice daily for 6 days | Intraperitoneal | Significant prolongation of survival time and slower development of clinical signs. Mean survival time increased to 10.5 ± 1.9 days. | [1] |

| West Nile Virus (WNV) | BALB/c Mice | 25 mg/kg, twice daily | Intraperitoneal | Significant decrease in mortality and substantial elimination of clinical signs of neuroinfection. | [1] |

Experimental Protocols

The following protocols are synthesized from published methodologies to provide a detailed guide for conducting in vivo efficacy studies with this compound.

Protocol 1: Evaluation of Antiviral Efficacy Against Vaccinia Virus in a Mouse Tail Lesion Model

Objective: To assess the in vivo efficacy of this compound against vaccinia virus by quantifying the reduction in tail lesion formation.

Materials:

-

This compound

-

Sterile saline or other appropriate vehicle

-

Vaccinia virus stock

-

6- to 8-week-old male or female mice (e.g., BALB/c)

-

Syringes and needles for intravenous injection

-

Calipers for lesion measurement (optional)

Procedure:

-

Compound Preparation: Dissolve this compound in a sterile vehicle (e.g., saline) to the desired concentration for injection. Ensure complete dissolution.

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.

-

Virus Inoculation: Infect mice intravenously via the tail vein with a dose of vaccinia virus known to produce a consistent number of tail lesions.

-

Treatment Administration: Administer this compound or vehicle control intravenously once daily for 5 consecutive days, starting on the day of infection.

-

Observation and Lesion Counting: Monitor the mice daily for clinical signs of illness. On a predetermined day post-infection (e.g., day 7 or 8), count the number of pox tail lesions on each mouse.

-

Data Analysis: Calculate the mean number of lesions for each treatment group and determine the percentage of lesion reduction compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess significance.

Protocol 2: Evaluation of Antiviral Efficacy Against Flaviviruses in a Mouse Lethal Infection Model

Objective: To determine the in vivo efficacy of this compound against TBEV or WNV by assessing survival rates and clinical signs.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS) or other appropriate vehicle

-

TBEV or WNV stock

-

6- to 8-week-old BALB/c mice

-

Syringes and needles for intraperitoneal and subcutaneous injections

-

Clinical scoring sheet

Procedure:

-

Compound Preparation: Dissolve this compound in a sterile vehicle (e.g., PBS) for intraperitoneal injection.

-

Animal Acclimatization: Acclimate mice for at least one week before the experiment.

-

Virus Inoculation: Infect mice with a lethal dose of TBEV or WNV via subcutaneous injection.

-

Treatment Administration: Begin treatment at the time of infection. Administer this compound (e.g., 25 mg/kg) or vehicle control intraperitoneally twice daily for 6 consecutive days.

-

Monitoring and Clinical Scoring: Monitor the mice daily for survival and clinical signs of neuroinfection (e.g., ruffled fur, hunched posture, tremor, paralysis). Assign a clinical score to each mouse based on a predefined scale.

-

Data Analysis: Plot survival curves (Kaplan-Meier) and compare them using a log-rank test. Analyze the clinical scores over time between the treatment and control groups.

Signaling Pathways and Mechanism of Action

Antiviral Mechanism of Action

As a nucleoside analog, this compound exerts its antiviral effect by targeting viral nucleic acid synthesis.[2] The proposed mechanism involves intracellular phosphorylation to its triphosphate form, which then competes with the natural adenosine triphosphate (ATP) for incorporation into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). The presence of the fluorine atom at the 3' position of the ribose sugar likely acts as a chain terminator, preventing further elongation of the viral RNA.[2] Unlike some other adenosine analogs, this compound does not inhibit S-adenosylhomocysteine (SAH) hydrolase.[3]

Anticancer Mechanism of Action

The anticancer properties of purine nucleoside analogs are often attributed to their ability to inhibit DNA synthesis and induce apoptosis.[4] For the related compound cordycepin (3'-deoxyadenosine), studies suggest that its antitumor effects involve the stimulation of adenosine A3 receptors on tumor cells.[5] Activation of the A3 receptor can trigger apoptotic pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo antiviral efficacy study.

Pharmacokinetics

Conclusion

This compound demonstrates compelling in vivo efficacy against a variety of viruses, particularly poxviruses and flaviviruses. Its mechanism of action as a nucleoside analog that inhibits viral RNA synthesis provides a strong rationale for its broad-spectrum activity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising compound. Further studies are warranted to fully elucidate its pharmacokinetic profile and to expand its evaluation against a wider range of viral and neoplastic diseases.

References

- 1. Modulation of Apoptosis by Adenosine in the Central Nervous System: a Possible Role for the A3 Receptor: Pathophysiological Significance and Therapeutic Implications for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleosides and emerging viruses: A new story - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]